molecular formula C20H18N6O2 B2945667 N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105223-87-7

N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2945667
CAS RN: 1105223-87-7
M. Wt: 374.404
InChI Key: QZXYSESBLHXKEX-UHFFFAOYSA-N
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Description

The compound “N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . The molecule also contains a benzo[d][1,3]dioxol-5-ylmethyl group and a p-tolyl group .

Scientific Research Applications

Broad Spectrum Anticancer Agents

Pyrazolo[3,4-d]pyrimidine derivatives, possessing a variety of substituents, have shown potent and broad spectrum anticancer activities against a panel of 60 human cancer cell lines. Compounds from this class have been identified as efficacious candidates, with activities suggesting their mode of action may include apoptosis induction and inhibition of human topoisomerase IIα. Their interaction with ct-DNA and bovine serum albumin (BSA) indicates a potential for DNA intercalation, highlighting their importance in anticancer research (Singla et al., 2017).

Antifungal and Antibacterial Pharmacophores

Derivatives have also been identified for their antitumor, antifungal, and antibacterial pharmacophore sites, showcasing their versatility in addressing a range of microbial threats. The structurally diverse derivatives underscore the chemical flexibility and therapeutic potential of this compound class in developing new antimicrobial agents (Titi et al., 2020).

Synthesis and Reactivity

The synthesis and reactivity of these compounds are of significant interest, with studies exploring novel synthetic routes and the reactivity of N-substituted derivatives. These studies provide insights into the chemical properties and potential applications of pyrazolo[3,4-d]pyrimidine derivatives in material science and pharmaceutical chemistry (Abdelhamid et al., 2007).

Material Science Applications

In material science, the synthesis of novel polyimides derived from pyrazolo[3,4-d]pyrimidine-based diamines has been reported, indicating the utility of these compounds in developing new materials with potential applications in electronics, coatings, and advanced composites (Zhang et al., 2005).

Antiproliferative Agents

Recent syntheses have led to glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines derivatives, showing inhibition of proliferation of MCF-7 human breast cancer cells. These compounds demonstrate the potential of pyrazolo[3,4-d]pyrimidine derivatives as frameworks for developing novel antiproliferative agents (Atta et al., 2019).

properties

IUPAC Name

6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-12-2-5-14(6-3-12)23-18-15-10-22-26-19(15)25-20(24-18)21-9-13-4-7-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXYSESBLHXKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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